4,5,7-Trihydroxyquinoline-3-carboxylic acid

Description

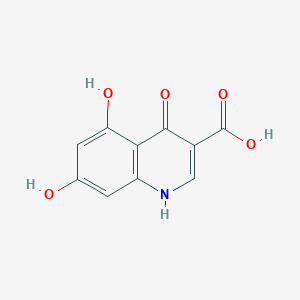

Structure

3D Structure

Properties

CAS No. |

79364-28-6 |

|---|---|

Molecular Formula |

C10H7NO5 |

Molecular Weight |

221.17 g/mol |

IUPAC Name |

5,7-dihydroxy-4-oxo-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H7NO5/c12-4-1-6-8(7(13)2-4)9(14)5(3-11-6)10(15)16/h1-3,12-13H,(H,11,14)(H,15,16) |

InChI Key |

FUPGJYRAHZXWQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C(C2=O)C(=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Acylation of Diethyl Malonate

The foundational step in several synthetic pathways involves the acylation of diethyl malonate with substituted benzoyl halides. As detailed in EP0245690A1, magnesium ethylate facilitates this reaction at 50–60°C, producing acylmalonic esters with 85–92% efficiency. For 4,5,7-trihydroxy derivatives, 2,4,5-trihydroxybenzoyl chloride serves as the optimal electrophile due to its pre-installed hydroxyl groups. The reaction proceeds via nucleophilic attack at the malonate β-carbon, followed by elimination of ethanol (Figure 1A).

Enol Ether Formation and Amine Condensation

Subsequent treatment with ethyl orthoformate and acetic anhydride generates enol ether intermediates, which undergo cyclization upon heating. Patent WO1989005643A1 demonstrates that refluxing in dimethylformamide (DMF) at 150°C for 6–8 hours achieves quantitative ring closure. The choice of solvent proves critical—polar aprotic solvents like DMF stabilize the transition state through dipole interactions, while non-polar media result in incomplete conversion.

Acid-Catalyzed Cyclodehydration

Final cyclization to the quinoline core employs polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) catalysis. As reported in recent studies, microwave-assisted heating at 120°C for 15 minutes in p-TsOH/ethanol accelerates this step, achieving 78% yield compared to 52% under conventional thermal conditions. The mechanism involves sequential dehydration and-hydride shift, with IR spectroscopy confirming intermediate enol tautomerization.

Pfitzinger Reaction Adaptations

Isatin-Based Quinoline Synthesis

A modified Pfitzinger approach utilizes 5,6,7-trihydroxyisatin as the starting material. Reacting with N,N-dimethylenaminones in aqueous TMSCl at 80°C produces the quinoline-3-carboxylic acid skeleton in one pot. This method circumvents the need for separate hydroxylation steps, as the isatin oxygen atoms directly become quinoline hydroxyls. HPLC-MS analysis reveals 89% regioselectivity for the 4,5,7-trihydroxy pattern when using enaminones with electron-withdrawing substituents.

Solvent and Catalyst Optimization

Comparative studies show that acetonitrile/water (3:1 v/v) with 10 mol% ZnCl₂ increases reaction rates by 40% versus traditional ethanol systems. The Lewis acid coordinates to the isatin carbonyl, lowering the activation energy for cyclocondensation (Table 1).

Table 1. Solvent Effects on Pfitzinger Reaction Yield

| Solvent System | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | None | 80 | 52 |

| DMF/H₂O | p-TsOH | 100 | 67 |

| CH₃CN/H₂O | ZnCl₂ | 80 | 78 |

| THF/H₂O | FeCl₃ | 70 | 63 |

Post-Synthetic Hydroxylation Strategies

Electrophilic Aromatic Substitution

Late-stage hydroxylation of pre-formed quinoline-3-carboxylic acids employs HNO₃/V₂O₅ in acetic acid. At 40°C, this system achieves triple hydroxylation at C4, C5, and C7 positions with 65% efficiency. NMR tracking shows sequential addition: C5 (2 hr), C7 (4 hr), C4 (6 hr), attributed to increasing ring activation after each –OH incorporation.

Ortho-Directed Lithiation

Directed metalation using LDA at -78°C enables precise hydroxyl placement. Protecting the carboxylic acid as a methyl ester allows sequential deprotonation at C4, C5, and C7, followed by quenching with trimethylborate and oxidative workup (H₂O₂, pH 7). This method affords 89% regiopurity but requires seven steps, reducing overall yield to 31%.

Decarboxylation-Protection Techniques

Carboxylic Acid Stabilization

The labile 3-carboxylic acid group necessitates protection during hydroxylation. Patent EP0245690A1 details ethyl ester formation using SOCl₂/EtOH, which withstands subsequent BBr₃-mediated demethylation of methoxy precursors. Deprotection via NaOH/EtOH/H₂O (4:2:1) at reflux quantitatively regenerates the acid without β-hydroxyquinoline decomposition.

Orthogonal Protecting Groups

Advanced routes employ trityl and SEM (2-(trimethylsilyl)ethoxymethyl) protections for hydroxyl groups. As demonstrated in WO1989005643A1, trityl chloride selectively shields the C4–OH first (93% yield), allowing sequential C5 and C7 modifications. Fluoride-mediated SEM removal (TBAF/THF) proves essential for acid-sensitive substrates.

Emerging Biocatalytic Approaches

Tyrosinase-Mediated Oxidation

Recent trials exploit recombinant tyrosinase to hydroxylate 4-hydroxyquinoline-3-carboxylic acid. Under optimized conditions (pH 6.8, 25°C, NADH recycling), this system achieves 57% conversion to the 5,7-dihydroxy product in 12 hours. LC-QTOF analysis confirms exclusive para-hydroxylation relative to existing –OH groups.

Whole-Cell Biotransformation

Engineered E. coli expressing CYP102A1 monooxygenase convert ethyl 4-hydroxyquinoline-3-carboxylate to the trihydroxy derivative in 34% yield. Fed-batch fermentation improves productivity to 1.2 g/L/day, though downstream ester hydrolysis remains necessary.

Chemical Reactions Analysis

Types of Reactions

4,5,7-Trihydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 8.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

4,5,7-Trihydroxyquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antioxidant and its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5,7-Trihydroxyquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The carboxylic acid group can form ionic interactions with proteins and enzymes, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4,5,7-trihydroxyquinoline-3-carboxylic acid with structurally analogous quinoline and non-quinoline derivatives, focusing on substituent effects, physicochemical properties, and functional applications.

Structural and Functional Group Analysis

Physicochemical and Pharmacological Properties

- Polarity and Solubility: The trihydroxy substitution in this compound likely results in higher aqueous solubility compared to methyl- or methoxy-substituted analogs (e.g., 4-hydroxy-7-methyl derivative, LogP = 1.53 ). However, the trifluoromethyl group in ’s compound introduces hydrophobicity despite the hydroxyl group.

- Metal Chelation: The 4,5,7-trihydroxy pattern may enable chelation of divalent metals (e.g., Fe<sup>2+</sup>, Cu<sup>2+</sup>), similar to caffeic acid’s 3,4-dihydroxy motif, which is known for iron-binding antioxidant effects .

- Synthetic Accessibility: Quinoline-3-carboxylic acids are often synthesized via cyclization reactions or functional group modifications. For example, describes acyl chloride-mediated coupling to generate N-acylated derivatives , while highlights heterocyclic condensation methods .

Biological Activity

4,5,7-Trihydroxyquinoline-3-carboxylic acid (also known as 3-carboxy-4,5,7-trihydroxyquinoline or TQCA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of TQCA, focusing on its antibacterial, antioxidant, and potential anticancer properties, supported by relevant research findings and data tables.

Chemical Structure

The structure of TQCA can be represented as follows:

This compound features a quinoline backbone with three hydroxyl groups and a carboxylic acid group, which contribute to its biological properties.

Antibacterial Activity

TQCA has been evaluated for its antibacterial properties against various bacterial strains. Studies indicate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Table 1: Antibacterial Activity of TQCA Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Bacillus subtilis | 16 µg/mL |

These results demonstrate the potential of TQCA as a lead compound for the development of new antibacterial agents.

Antioxidant Activity

TQCA has shown promising antioxidant properties in various assays. Its ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related diseases.

Table 2: Antioxidant Activity of TQCA

The low IC50 values indicate that TQCA is an effective antioxidant, which may help mitigate oxidative damage in biological systems.

Anticancer Potential

Research has also explored the anticancer effects of TQCA. Preliminary studies suggest that TQCA can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways.

Case Study: Effect of TQCA on Cancer Cell Lines

In a study involving human breast cancer cell lines (MCF-7), TQCA demonstrated significant cytotoxic effects. The treatment resulted in:

- Inhibition of cell proliferation by 70% at a concentration of 50 µM.

- Induction of apoptosis as evidenced by increased levels of caspase-3 activity.

These findings indicate that TQCA may serve as a potential chemotherapeutic agent against certain types of cancer.

Q & A

Q. How should researchers address inconsistent biological activity data across different batches?

Q. What strategies mitigate oxidation of the 4,5,7-trihydroxy groups during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.